N,N-diethyl-3-(3-methoxyphenoxy)-1-propanamine
Overview
Description
N,N-diethyl-3-(3-methoxyphenoxy)-1-propanamine, also known as DMPP, is a synthetic compound that belongs to the class of selective agonists of the nicotinic acetylcholine receptor. It is widely used in scientific research as a tool to study the physiological and biochemical effects of nicotinic acetylcholine receptors.
Mechanism of Action
N,N-diethyl-3-(3-methoxyphenoxy)-1-propanamine acts as an agonist of nicotinic acetylcholine receptors, which are a type of ligand-gated ion channel found in the nervous system and other tissues. When N,N-diethyl-3-(3-methoxyphenoxy)-1-propanamine binds to these receptors, it causes the channel to open, allowing the influx of cations such as sodium and calcium into the cell. This results in depolarization of the cell membrane and the generation of an action potential.
Biochemical and Physiological Effects:
N,N-diethyl-3-(3-methoxyphenoxy)-1-propanamine has been shown to have a wide range of biochemical and physiological effects, including the stimulation of neurotransmitter release, muscle contraction, and immune function. It has also been shown to modulate the activity of other neurotransmitter systems, such as the dopaminergic and serotonergic systems.
Advantages and Limitations for Lab Experiments
One advantage of using N,N-diethyl-3-(3-methoxyphenoxy)-1-propanamine in lab experiments is its high selectivity for nicotinic acetylcholine receptors, which allows for precise investigation of the role of these receptors in various biological processes. However, one limitation is that N,N-diethyl-3-(3-methoxyphenoxy)-1-propanamine may not accurately mimic the effects of endogenous acetylcholine, as it is a synthetic compound.
Future Directions
There are several future directions for research involving N,N-diethyl-3-(3-methoxyphenoxy)-1-propanamine. One area of interest is the development of new compounds that can selectively target specific subtypes of nicotinic acetylcholine receptors. Another area of interest is the investigation of the role of nicotinic acetylcholine receptors in diseases such as Alzheimer's disease and schizophrenia, and the potential use of N,N-diethyl-3-(3-methoxyphenoxy)-1-propanamine and related compounds as therapeutic agents for these diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N,N-diethyl-3-(3-methoxyphenoxy)-1-propanamine and its potential applications in scientific research.
Scientific Research Applications
N,N-diethyl-3-(3-methoxyphenoxy)-1-propanamine is widely used in scientific research to study the physiological and biochemical effects of nicotinic acetylcholine receptors. It is used to investigate the role of these receptors in various biological processes, such as neurotransmission, muscle contraction, and immune function.
properties
IUPAC Name |
N,N-diethyl-3-(3-methoxyphenoxy)propan-1-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-4-15(5-2)10-7-11-17-14-9-6-8-13(12-14)16-3/h6,8-9,12H,4-5,7,10-11H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZNSVGZEGZCBJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCOC1=CC=CC(=C1)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.